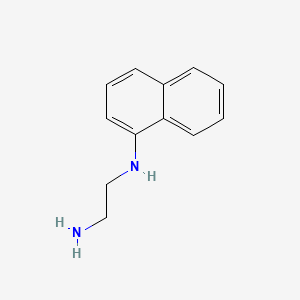

N-(1-Naphthyl)ethylenediamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-naphthalen-1-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14H,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULAJYZBOLVQPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1465-25-4 (di-hydrochloride) | |

| Record name | N-(1-Naphthyl)ethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7043744 | |

| Record name | N-(1-Naphthyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Straw-yellow viscous liquid; [Merck Index] | |

| Record name | N-(1-Naphthyl)ethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15730 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

551-09-7 | |

| Record name | N-(1-Naphthyl)ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Naphthyl)ethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1-1-naphthalenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(1-Naphthyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-naphthyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-1-NAPHTHYLETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02X37521XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(1-Naphthyl)ethylenediamine Dihydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) is a highly sensitive and specific reagent crucial for the colorimetric determination of nitrites and nitrates in various biological and environmental samples.[1][2] Its paramount application lies in the Griess test, a fundamental analytical method for quantifying nitrite (B80452) ions.[1] This technical guide provides an in-depth overview of the chemical properties, mechanism of action, experimental protocols, and key applications of this compound dihydrochloride, tailored for professionals in research and drug development.

Core Properties and Characteristics

This compound dihydrochloride is the salt form of this compound, which enhances its stability and solubility in aqueous solutions.[3] It is commercially available as a white to off-white or light tan crystalline solid or powder.[3][4]

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂ · 2HCl | [3] |

| Molecular Weight | 259.18 g/mol | [3][4] |

| Appearance | White to off-white/light tan crystalline solid or powder | [3][4] |

| Melting Point | 194–198 °C (decomposes) | [3][5] |

| Solubility in Water | 3 g/100 mL | [3] |

| Hygroscopicity | Hygroscopic | [4] |

Safety and Handling

This compound dihydrochloride is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7] It may cause skin, eye, and respiratory tract irritation.[6][8] Store the compound in a cool, dry, and well-ventilated place, protected from light.[9]

Mechanism of Action: The Griess Reaction

The primary utility of this compound dihydrochloride is as a coupling agent in the Griess reaction for the detection of nitrite (NO₂⁻).[1][10] This reaction is a two-step diazotization process.[1][11]

-

Diazotization: In an acidic medium, nitrite reacts with a primary aromatic amine, typically sulfanilamide, to form a diazonium salt.[1][10]

-

Coupling: The diazonium salt then couples with this compound dihydrochloride to produce a stable and intensely colored pink-red azo dye.[1][10]

The intensity of the resulting color is directly proportional to the nitrite concentration and can be quantified spectrophotometrically.[10]

References

- 1. Griess test - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound dihydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 4. N-1-Naphthylethylenediamine dihydrochloride | C12H16Cl2N2 | CID 15106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uprm.edu [uprm.edu]

- 6. labdepotinc.com [labdepotinc.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 9. interchim.fr [interchim.fr]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

N-(1-Naphthyl)ethylenediamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-(1-Naphthyl)ethylenediamine and its more common dihydrochloride (B599025) salt are critical reagents in analytical chemistry, particularly valued for their role in the sensitive colorimetric quantification of nitrite (B80452) and nitrate (B79036). This guide provides an in-depth overview of the physical and chemical properties of this compound, its principal applications, and detailed experimental protocols.

Core Physical and Chemical Properties

This compound is an organic compound that is most frequently utilized in its dihydrochloride salt form due to enhanced stability and solubility in aqueous solutions.[1] The free base exists as a straw-yellow viscous liquid, while the dihydrochloride salt is typically an off-white to light tan or gray crystalline powder.[2][3] This compound is known to be hygroscopic and sensitive to light, often turning pink or darker upon exposure.[4]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of both the free base and the dihydrochloride salt of this compound.

Table 1: Physical and Chemical Properties of this compound (Free Base)

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄N₂ | [3][5] |

| Molecular Weight | 186.25 g/mol | [3][5] |

| Appearance | Straw-yellow viscous liquid | [3] |

| Boiling Point | 49 °C @ 20 Torr | [5] |

| Density | 1.114 g/cm³ @ 25 °C | [5] |

| Flash Point | >110 °C | [5] |

| Refractive Index | nD25 1.6648 | [5] |

| Water Solubility | 0.01 M | [5] |

| pKa | 9.43 ± 0.10 | [5] |

Table 2: Physical and Chemical Properties of this compound Dihydrochloride

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆Cl₂N₂ | [6] |

| Molecular Weight | 259.18 g/mol | [6] |

| Appearance | Off-white, faint brownish, or gray crystalline powder | [1][2][6] |

| Melting Point | 194–198 °C (decomposes) | [6][7] |

| Boiling Point | Decomposes | [6] |

| Solubility in Water | 3 g/100 mL; ~30 g/L at 20 °C | [6][8][9] |

| pH | 1.0 (25 g/L in H₂O at 20 °C) | [4] |

| Bulk Density | ~380 kg/m ³ | [8][9] |

Chemical Reactivity and Applications

The primary application of this compound lies in its ability to act as a coupling agent in diazotization reactions.[6] This property is famously exploited in the Griess test for the quantitative analysis of nitrite.[8] In this reaction, a sample containing nitrite is treated with sulfanilamide (B372717) in an acidic medium to form a diazonium salt. Subsequently, the addition of this compound dihydrochloride leads to a coupling reaction that produces a brightly colored azo dye.[8] The intensity of the color, which is typically magenta or red, is directly proportional to the nitrite concentration and can be measured spectrophotometrically.[8][10]

Beyond nitrite and nitrate analysis, this reagent is also employed in the determination of sulfonamides in various samples, including blood.[6][10] It also serves as a versatile chemical intermediate in the synthesis of dyes, pigments, and fluorescent chemosensors.[10]

Experimental Protocols

The Griess Assay for Nitrite Determination

This protocol outlines the fundamental steps for the colorimetric determination of nitrite using this compound dihydrochloride.

Materials:

-

This compound dihydrochloride solution (Griess Reagent Component)

-

Sulfanilamide solution

-

Hydrochloric acid (HCl) or other suitable acid

-

Nitrite standard solutions

-

Spectrophotometer

Procedure:

-

Sample Preparation: Neutralize the sample containing nitrite if necessary.

-

Diazotization: Add a solution of sulfanilamide in an acidic medium (e.g., dilute HCl) to the sample. Allow the reaction to proceed for a few minutes at a controlled temperature (typically 0-5 °C) to form the diazonium salt.[8]

-

Coupling Reaction: Introduce a solution of this compound dihydrochloride to the mixture. An azo coupling reaction will occur, leading to the formation of a colored azo dye.[8]

-

Color Development: Allow the color to develop for a specified period.

-

Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the formed azo dye (typically around 540 nm).[10]

-

Quantification: Determine the nitrite concentration in the sample by comparing its absorbance to a calibration curve prepared using nitrite standard solutions.[8]

Visualizing the Griess Reaction Workflow

The following diagram illustrates the sequential steps of the Griess reaction for nitrite detection.

Signaling Pathway of the Griess Reaction

The chemical transformations underlying the Griess test can be visualized as a signaling pathway, starting from the analyte of interest (nitrite) to the final colored product.

References

- 1. nbinno.com [nbinno.com]

- 2. N-1-Naphthylethylenediamine dihydrochloride | C12H16Cl2N2 | CID 15106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C12H14N2 | CID 15107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound dihydrochloride | 1465-25-4 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound dihydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 7. This compound = 98 1465-25-4 [sigmaaldrich.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. carlroth.com [carlroth.com]

- 10. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to the Synthesis of N-(1-Naphthyl)ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to N-(1-Naphthyl)ethylenediamine, a key reagent in various analytical and synthetic applications. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to facilitate its preparation in a laboratory setting.

Introduction

This compound is an organic compound widely utilized as a coupling agent in the Griess test for the colorimetric determination of nitrite (B80452) and nitrate (B79036) ions.[1] It is also a valuable building block in the synthesis of various pharmaceutical and chemical entities. This guide details the most common and effective methods for its synthesis, including the reaction of 1-naphthylamine (B1663977) with a haloethylamine derivative and the alkylation of a naphthalene (B1677914) precursor with ethylenediamine (B42938). The dihydrochloride (B599025) salt, the most common commercially available form, is also discussed.[2]

Synthetic Pathways

Two principal synthetic routes for the preparation of this compound have been established in the chemical literature. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Method 1: Synthesis from 1-Naphthylamine and 2-Chloroethanamine

A prevalent method for the synthesis of this compound involves the direct alkylation of 1-naphthylamine with 2-chloroethanamine.[1][2] This reaction proceeds via a nucleophilic substitution mechanism where the amino group of 1-naphthylamine attacks the electrophilic carbon of 2-chloroethanamine, displacing the chloride leaving group.

Caption: Reaction of 1-Naphthylamine with 2-Chloroethanamine.

Method 2: Synthesis from 1-Bromonaphthalene (B1665260) and Ethylenediamine

An alternative approach involves the alkylation of 1-bromonaphthalene with ethylenediamine in the presence of a catalyst, such as basic cupric carbonate.[3] This method offers a different starting material consideration and may be advantageous in certain contexts. The reaction is followed by purification and conversion to the dihydrochloride salt.

Caption: Alkylation of 1-Bromonaphthalene with Ethylenediamine.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound and its dihydrochloride salt.

Protocol 1: Synthesis from 1-Bromonaphthalene and Ethylenediamine

This protocol is adapted from a patented procedure.[3]

Materials:

-

1-Bromonaphthalene

-

Ethylenediamine

-

Basic cupric carbonate

-

Benzene (B151609) (or other suitable organic solvent)

-

Ethanol

-

Hydrochloric acid (4-8 M)

Procedure:

-

Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and cooling capabilities, combine 1-bromonaphthalene and ethylenediamine in a weight ratio of 1:1 to 1:2.

-

Alkylation: Heat the mixture to 100-115 °C and maintain reflux for 5-8 hours.

-

Catalyst Addition: Cool the reaction mixture to 70-80 °C and add 3-5% by weight of basic cupric carbonate.

-

Second Reflux: Allow the mixture to reflux for an additional 5-8 hours, then let it cool naturally.

-

Work-up:

-

Remove excess ethylenediamine by vacuum distillation.

-

Extract the reaction product with benzene.

-

Filter the extract and remove the benzene by vacuum distillation to obtain crude this compound.

-

-

Purification and Salt Formation:

-

Dissolve the crude product in a suitable organic solvent like ethanol.

-

Add the solution to 4-8 M hydrochloric acid to precipitate this compound dihydrochloride.

-

Collect the crystals by filtration.

-

For higher purity, recrystallize the product from ethanol.

-

Data Presentation

The following table summarizes the quantitative data associated with the synthesis protocol described above.

| Parameter | Value | Reference |

| Reactant Ratio (1-Bromonaphthalene:Ethylenediamine) | 1:1 to 1:2 (by weight) | [3] |

| Catalyst Loading (Basic Cupric Carbonate) | 3-5% (by weight of reactants) | [3] |

| Reaction Temperature | 100-115 °C | [3] |

| Initial Reflux Time | 5-8 hours | [3] |

| Second Reflux Time | 5-8 hours | [3] |

| Purification Solvents | Benzene, Ethanol | [3] |

| HCl Concentration for Salt Formation | 4-8 M | [3] |

Logical Workflow for Synthesis and Purification

The overall process for the synthesis of this compound dihydrochloride from 1-bromonaphthalene can be visualized as a sequential workflow.

Caption: Overall workflow for the synthesis and purification.

Conclusion

This guide provides essential information for the successful synthesis of this compound. The detailed protocol and workflow diagrams offer a clear and structured approach for researchers in the fields of chemistry and drug development. While the presented method is robust, further optimization of reaction conditions and purification techniques may be necessary depending on the desired scale and purity requirements.

References

N-(1-Naphthyl)ethylenediamine in the Griess Test: A Technical Guide to the Core Mechanism

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical mechanism, quantitative parameters, and procedural considerations for N-(1-Naphthyl)ethylenediamine (NED) as the critical coupling agent in the Griess test for nitrite (B80452) quantification. The Griess test remains a cornerstone of analytical chemistry for the indirect measurement of nitric oxide (NO), a pivotal signaling molecule in numerous physiological and pathological processes.[1][2]

The Core Mechanism of Action

The Griess test is a robust and sensitive colorimetric assay that detects the presence of nitrite ions (NO₂⁻).[3] The reaction, first described by Peter Griess in 1858, is a two-step diazotization process.[4][5] this compound serves as the coupling agent in the second critical step, which generates a stable, intensely colored azo dye.

In a strongly acidic medium, typically provided by phosphoric or hydrochloric acid, nitrite ions (from the sample) are converted to nitrous acid (HNO₂).[6] This nitrous acid then reacts with a primary aromatic amine, most commonly sulfanilamide (B372717) or sulfanilic acid, to form a transient diazonium salt.[1][2] This electrophilic diazonium ion is the reactive intermediate essential for the subsequent coupling reaction.[7]

The diazonium salt formed in the first step acts as an electrophile. It readily reacts with this compound (NED), an electron-rich coupling agent.[8] NED is used in preference to simpler compounds like 1-naphthylamine (B1663977) because it is less carcinogenic and the resulting azo dye exhibits greater solubility in the acidic aqueous medium.[4]

The reaction is an electrophilic aromatic substitution. The diazonium ion attacks the activated naphthyl ring of NED, leading to the formation of a stable, pink-to-magenta colored azo compound.[3][4][8] This product possesses an extended π-conjugated system, which is responsible for its strong absorbance of light in the visible spectrum.[9] The intensity of this color, measured spectrophotometrically, is directly proportional to the initial nitrite concentration in the sample.[4][8]

References

- 1. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Griess test - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Griess Reagent System Protocol [promega.com]

- 6. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 7. Comparing deproteinization methods for serum nitric oxide assay by Greiss reaction - Research in Medicine [pejouhesh.sbmu.ac.ir]

- 8. benchchem.com [benchchem.com]

- 9. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]

solubility of N-(1-Naphthyl)ethylenediamine in water and other solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of N-(1-Naphthyl)ethylenediamine, a critical reagent in various analytical and research applications. The information is presented to assist researchers in its effective use, particularly in the context of the Griess test for nitrite (B80452) determination. This document focuses on the dihydrochloride (B599025) salt of this compound, which is the most common commercially available form.

Core Solubility Data

The solubility of this compound dihydrochloride has been reported across various solvents. The quantitative data from multiple sources are summarized below. It is important to note that variations in reported solubility can arise from differences in experimental conditions such as temperature, pH, and the purity of the solute and solvent.

| Solvent | Reported Solubility | Temperature |

| Water | 1 to 10 mg/mL[1][2] | 17.8 °C (64 °F)[1][2] |

| Water | 3 g/100 mL (30 g/L)[3] | Not Specified |

| Water | 30 g/L[4][5] | 20 °C[5] |

| Water | 20 mg/mL | Not Specified |

| Water | Soluble (1 g in 50 mL) | Not Specified |

| Hot Water | Readily Soluble / Soluble | Not Specified |

| Cold Water | Slightly Soluble | Not Specified |

| 95% Ethanol | Soluble | Not Specified |

| 95% Alcohol | Readily Soluble | Not Specified |

| Absolute Alcohol | Slightly Soluble | Not Specified |

| Acetone | Soluble | Not Specified |

| Acetone | Slightly Soluble | Not Specified |

| Dilute Hydrochloric Acid | Soluble | Not Specified |

Experimental Protocols

Determination of Aqueous Solubility

The following is a general protocol for determining the solubility of a compound like this compound dihydrochloride in water. This method is based on the principle of reaching equilibrium saturation and then quantifying the dissolved solute.

Materials:

-

This compound dihydrochloride

-

Distilled or deionized water

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound dihydrochloride to a known volume of water in a sealed container.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining microparticles.

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound dihydrochloride.

-

Measure the absorbance of the standard solutions and the filtered sample solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the filtered sample solution from the calibration curve.

-

-

Calculation: The determined concentration represents the solubility of the compound at the specified temperature.

Griess Test for Nitrite Determination

This compound is a key component of the Griess reagent, which is widely used for the colorimetric detection of nitrite ions.

Materials:

-

Griess Reagent Component A: Sulfanilamide (B372717) solution (e.g., 1% w/v in 5% phosphoric acid)

-

Griess Reagent Component B: this compound dihydrochloride solution (e.g., 0.1% w/v in water)

-

Nitrite standard solutions

-

Samples for nitrite analysis

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare samples and a series of nitrite standards of known concentrations in a 96-well microplate.

-

Addition of Griess Reagent Component A: Add an equal volume of the sulfanilamide solution to each well containing the sample or standard.

-

Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.

-

Addition of Griess Reagent Component B: Add an equal volume of the this compound dihydrochloride solution to each well.

-

Color Development: Allow the color to develop for 5-10 minutes at room temperature, protected from light. A pink to magenta color will form in the presence of nitrite.

-

Measurement: Measure the absorbance of each well at approximately 540 nm using a microplate reader.

-

Quantification: Create a standard curve by plotting the absorbance of the nitrite standards against their concentrations. Determine the nitrite concentration in the samples from this standard curve.

Visualizing the Griess Reaction Pathway

The Griess test involves a two-step diazotization and coupling reaction. This process can be visualized as a workflow.

Caption: The Griess reaction workflow for nitrite detection.

References

- 1. This compound DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. N-1-Naphthylethylenediamine dihydrochloride | C12H16Cl2N2 | CID 15106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound dihydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 4. N-(1-萘基)乙二胺二盐酸盐 GR for analysis ACS | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

Spectral Properties of N-(1-Naphthyl)ethylenediamine Azo Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of azo dyes derived from N-(1-Naphthyl)ethylenediamine (NED). These dyes are renowned for their intense color and are centrally important in analytical chemistry, particularly for the quantification of nitrite (B80452) and nitrate (B79036) ions via the Griess test. This document details the synthesis, spectrophotometric characteristics, and the underlying chemical principles of these dyes.

Introduction

Azo dyes are a major class of synthetic organic colorants characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. The specific dye class discussed herein is formed by the reaction of a diazotized aromatic amine with this compound as a coupling agent. The resulting aryldiazenyl-naphthalene structure possesses an extended π-conjugated system, which is responsible for its strong absorption of visible light.

The most prominent application of this reaction is the Griess test, a simple and sensitive colorimetric method for detecting nitrite ions.[1] In this test, an aromatic amine, typically sulfanilamide (B372717), is diazotized by nitrite in an acidic medium. The resulting diazonium salt is then coupled with NED to produce a stable, intensely colored magenta azo dye, allowing for spectrophotometric quantification.[2][3]

Synthesis and Reaction Mechanism

The formation of the NED azo dye is a two-step process involving diazotization followed by azo coupling.

Step 1: Diazotization A primary aromatic amine (e.g., sulfanilamide) is treated with a source of nitrous acid (typically sodium nitrite in an acidic solution) at a low temperature (0–5 °C) to form a diazonium salt. The acid, commonly hydrochloric or phosphoric acid, protonates the nitrous acid, which then reacts with the amine.

Step 2: Azo Coupling The diazonium salt, a weak electrophile, is then immediately reacted with the electron-rich coupling agent, this compound. This electrophilic aromatic substitution reaction forms the stable azo dye.[4] The coupling occurs at the para-position to the amino group on the naphthalene (B1677914) ring.

The overall chemical transformation is a cornerstone of analytical methods for nitrite determination in various matrices, including water, biological fluids, and food samples.[1]

Data Presentation: Spectrophotometric Properties

The primary spectral feature of NED azo dyes is a strong absorption band in the visible region, typically between 500 and 600 nm. The exact position of the maximum absorbance (λmax) and the molar absorptivity (ε) are dependent on the specific aromatic amine used for diazotization and the solvent conditions. The data below has been compiled from various studies, primarily conducted in aqueous acidic media as is typical for the Griess assay.

| Diazotizing Aromatic Amine | Coupling Agent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Color | Reference(s) |

| Sulfanilamide | This compound | 540 | Not explicitly stated | Pink-Red / Magenta | [5] |

| Dapsone | This compound | Not specified | 7.2 x 10⁴ | Not specified | |

| Benzocaine | This compound | 547.5 | 5.56 x 10⁴ | Purplish-Violet | |

| Sulphameter | This compound | 503 | 5.21 x 10⁴ | Pinkish-Red | |

| p-Aminophenylmercaptoacetic acid | This compound | Not specified | 4.65 x 10⁴ | Bluish-Violet |

Note: Molar absorptivity for the sulfanilamide-derived dye is not consistently reported in literature focused on the Griess assay, as quantification is typically performed using a calibration curve with nitrite standards.

Factors Influencing Spectral Properties

Effect of pH

The absorbance of the NED azo dye is highly dependent on the pH of the solution. The reaction is carried out in an acidic medium, which is necessary for the initial diazotization of the primary aromatic amine. Studies have shown that for quantitative analysis, the pH of the final colored solution must be carefully controlled.[6] The absorbance characteristics have been studied across a pH range of 1.0 to 4.5, and maintaining a consistent pH is critical when comparing samples to a standard curve to avoid erroneous results.[6]

Solvatochromism

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This is due to differential solvation of the ground and excited electronic states of the dye molecule.[7] Azo dyes are known to exhibit solvatochromism.[8][9]

-

Positive Solvatochromism (Bathochromic Shift): A shift to a longer wavelength (red shift) with increasing solvent polarity. This occurs when the excited state is more polar than the ground state.

-

Negative Solvatochromism (Hypsochromic Shift): A shift to a shorter wavelength (blue shift) with increasing solvent polarity. This occurs when the ground state is more polar than the excited state.

Fluorescence Properties

While the primary application of NED azo dyes is in colorimetric absorption spectroscopy, the fluorescence properties of azo compounds are an area of active research. Generally, most simple azobenzene (B91143) derivatives are not fluorescent due to efficient non-radiative decay pathways, such as photoisomerization. However, fluorescence can be induced by structural modifications that restrict this isomerization, such as the introduction of bulky groups or intramolecular hydrogen bonding.[10]

Specific fluorescence data, including excitation and emission spectra or quantum yields for the sulfanilamide-NED azo dye, are not extensively reported. It is noteworthy that the precursor, this compound, does exhibit native fluorescence, a property that has been utilized in sensing applications where it is grafted onto substrates like cellulose.[11]

Experimental Protocols

Protocol for Nitrite Quantification (Griess Test)

This protocol describes the in-situ generation of the NED azo dye for the colorimetric quantification of nitrite.

Reagents:

-

Griess Reagent A (Diazotizing Solution): 1% (w/v) Sulfanilamide in 5% (v/v) phosphoric acid.

-

Griess Reagent B (Coupling Solution): 0.1% (w/v) this compound dihydrochloride (B599025) in deionized water.

-

Nitrite Standard Solution: A stock solution of sodium nitrite (e.g., 100 µM) in deionized water, used to prepare a calibration curve.

Procedure:

-

Prepare a series of nitrite standards by diluting the stock solution to concentrations ranging from approximately 1 µM to 50 µM.

-

To 100 µL of each standard and unknown sample in a 96-well microplate, add 50 µL of Griess Reagent A.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well.

-

Incubate for another 5-10 minutes at room temperature, protected from light, to allow for color development.

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Construct a standard curve by plotting the absorbance of the standards versus their concentrations.

-

Determine the nitrite concentration in the unknown samples by interpolating their absorbance values on the standard curve.

Protocol for Synthesis and Purification of the Solid Azo Dye

This protocol provides a general method for synthesizing and isolating a solid NED azo dye, adapted from procedures for similar azo compounds.[12][13]

Materials:

-

Sulfanilamide

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

This compound dihydrochloride (NED)

-

Sodium Acetate (B1210297)

-

Ethanol (B145695)/Water for recrystallization

-

Ice

Procedure:

-

Diazotization:

-

Dissolve sulfanilamide (1.0 equivalent) in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold sulfanilamide solution with constant stirring, maintaining the temperature below 5 °C. Stir for an additional 15 minutes in the cold bath.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve this compound dihydrochloride (1.0 equivalent) in deionized water.

-

Slowly add the cold diazonium salt solution to the NED solution with vigorous stirring.

-

A colored precipitate should begin to form immediately.

-

-

Precipitation and Isolation:

-

After the addition is complete, continue stirring in the ice bath for 30 minutes.

-

Slowly add a saturated solution of sodium acetate to raise the pH and promote complete precipitation of the dye.

-

Collect the solid dye by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water to remove excess salts and acid.

-

Allow the solid to air dry.

-

-

Purification:

-

The crude dye can be purified by recrystallization. A mixture of ethanol and water is often a suitable solvent system.

-

Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

-

Visualizations

Reaction Pathway

The synthesis of the this compound azo dye proceeds through a well-defined diazotization and azo coupling mechanism.

Caption: Reaction pathway for the synthesis of the NED azo dye.

Experimental Workflow

The experimental workflow for the quantitative analysis of nitrite using the Griess test involves a series of sequential steps to ensure accurate and reproducible results.

Caption: Experimental workflow for the Griess test.

References

- 1. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijnrd.org [ijnrd.org]

- 7. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalscientificjournal.com [globalscientificjournal.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ijorarjournal.com [ijorarjournal.com]

Technical Guide to N-(1-Naphthyl)ethylenediamine: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(1-Naphthyl)ethylenediamine, with a primary focus on its dihydrochloride (B599025) salt, a key reagent in analytical chemistry. This document details critical safety data, handling precautions, and established experimental protocols for its principal applications.

Chemical and Physical Properties

This compound dihydrochloride is most commonly available as an off-white to light tan or gray crystalline solid.[1] It is recognized for its hygroscopic and light-sensitive nature.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₁₂H₁₄N₂ · 2HCl | [2] |

| Molecular Weight | 259.17 g/mol | [2] |

| Appearance | Off-white to gray crystalline powder | [1][2] |

| Melting Point | 194–198 °C | [3] |

| Solubility in Water | 30 g/L at 20 °C | [1][4] |

| Odor | Odorless | [4] |

Safety and Hazard Information

This compound dihydrochloride is classified as an irritant.[4] The primary hazards are associated with skin, eye, and respiratory tract irritation.[5][6] Ingestion may also cause gastrointestinal irritation.[6]

Hazard Identification and Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Data sourced from multiple safety data sheets.[5][7]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops or persists.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[6] |

Handling and Storage Precautions

Proper handling and storage are crucial to maintain the integrity of this compound dihydrochloride and to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles.[8] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[8][9] |

| Respiratory Protection | Use a NIOSH-approved respirator with a dust mask if handling in a poorly ventilated area or when dust formation is likely.[10] |

Handling and Storage

-

Handling : Avoid creating dust when handling the solid form.[10] Ensure adequate ventilation.[10] Wash thoroughly after handling.[11]

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible substances.[11] Keep containers tightly closed and protected from light and moisture.[10][12] It is recommended to store the solution at 2-8°C.[5]

Experimental Protocols

This compound is a critical reagent in colorimetric assays, most notably the Griess test for nitrite (B80452) determination and the Bratton-Marshall method for sulfonamide analysis.

The Griess Test for Nitrite Quantification

The Griess test is a widely used analytical method for the determination of nitrite ions in various samples, including water and biological fluids.[13] The reaction involves the diazotization of a primary aromatic amine with nitrite in an acidic solution, followed by a coupling reaction with this compound to form a colored azo dye.[5][13]

References

- 1. interchim.fr [interchim.fr]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. scribd.com [scribd.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Nitrite in Water Analysis - New NED Method Tests Available [aquaphoenixsci.com]

- 7. vpts.edu.rs [vpts.edu.rs]

- 8. Sensitive spectrophotometric determination of nitrite in human saliva and rain water and of nitrogen dioxide in the atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US8609425B2 - Determination of nitrate/nitrite concentration in water by quantitative photochemical reduction using NH4CL and EDTA - Google Patents [patents.google.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Chapter 10- The Determination of Nitrite in Sea Water [nodc.noaa.gov]

- 13. Griess test - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to N-(1-Naphthyl)ethylenediamine Dihydrochloride for Researchers and Drug Development Professionals

CAS Number: 1465-25-4

This in-depth technical guide provides essential information on N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025), a critical reagent for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, core applications, detailed experimental protocols, and its role in significant biological pathways.

Core Properties and Specifications

This compound dihydrochloride is a white to off-white crystalline powder.[1] Its dihydrochloride salt form enhances its stability and solubility in aqueous solutions, a key advantage for its use in various analytical assays.[2]

| Property | Value | Reference |

| CAS Number | 1465-25-4 | [3][4][5][6] |

| Molecular Formula | C₁₂H₁₄N₂ · 2HCl | [3] |

| Molecular Weight | 259.17 g/mol | [3] |

| Melting Point | 194-198 °C (decomposes) | [3] |

| Solubility | Soluble in water | [1] |

| Appearance | White to light yellow or light orange powder/crystals | [7] |

Primary Application: The Griess Test for Nitrite (B80452) Quantification

The most prominent application of this compound dihydrochloride is as a key component of the Griess reagent.[1][6][8] The Griess test is a widely used analytical method for the colorimetric determination of nitrite ions (NO₂⁻).[9] This assay is of paramount importance in biomedical research, particularly for the indirect measurement of nitric oxide (NO), a crucial signaling molecule in numerous physiological and pathological processes.[10] Due to the short half-life of NO, its concentration is often estimated by measuring its stable metabolites, nitrite and nitrate.[10]

The Griess reaction involves a two-step diazotization process.[9] First, under acidic conditions, sulfanilamide (B372717) (or a similar primary aromatic amine) reacts with nitrite to form a diazonium salt.[9] Subsequently, this compound dihydrochloride acts as a coupling agent, reacting with the diazonium salt to produce a stable, intensely colored magenta azo dye.[9][10] The intensity of this color, which is directly proportional to the nitrite concentration, is measured spectrophotometrically, typically at a wavelength between 520 nm and 550 nm.[11][12]

Quantitative Data for the Griess Test

The performance of the Griess test can vary depending on the specific protocol and the sample matrix. Below is a summary of reported quantitative data:

| Parameter | Reported Value(s) | Reference(s) |

| Linearity Range | 0.002 - 0.6 µg/mL | [13] |

| 0.054 - 0.816 µg/mL | [14] | |

| 0.4 - 12.0 µg/mL | [15] | |

| 5 - 200 µM | [16] | |

| Detection Limit | 0.069 µg/L (spectrofluorimetric) | [8] |

| 12.1 µg/L | [14] | |

| 0.05 µg/mL | [15] | |

| 0.02 - 2 µM | [9] | |

| 1.5 µM | [4] | |

| Molar Absorptivity | 7.2 x 10⁴ L mol⁻¹ cm⁻¹ | [13] |

| 4.61 x 10⁴ L mol⁻¹ cm⁻¹ | [14] | |

| 1.92 x 10⁴ L mol⁻¹ cm⁻¹ | [15] | |

| Wavelength of Max. Absorbance (λmax) | 540 - 550 nm | [10] |

| 546 nm | [14] | |

| 525 nm | [15] |

Detailed Experimental Protocol: Griess Assay in a 96-Well Plate

This protocol provides a general guideline for the determination of nitrite concentration in biological samples, such as cell culture supernatants.

Materials:

-

This compound dihydrochloride (NED) solution (e.g., 0.1% w/v in deionized water)

-

Sulfanilamide solution (e.g., 1% w/v in 5% phosphoric acid)

-

Sodium nitrite (NaNO₂) standard solution (e.g., 100 µM in the same medium as the samples)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Nitrite Standards:

-

Prepare a series of nitrite standards by performing serial dilutions of the 100 µM sodium nitrite stock solution in the same medium as your samples. A typical concentration range for the standard curve is 1.56 to 100 µM.[12]

-

Include a blank control containing only the medium.

-

-

Sample Preparation:

-

If using cell culture supernatants, centrifuge the samples to remove any cells or debris.[10]

-

-

Griess Reaction:

-

Add 50 µL of each standard or sample to individual wells of the 96-well plate.[10][11]

-

Add 50 µL of the sulfanilamide solution to each well.[10][11]

-

Incubate for 5-10 minutes at room temperature, protected from light.[10][11]

-

Add 50 µL of the NED solution to each well.[10][11] A magenta color will develop in the presence of nitrite.

-

Incubate for another 5-10 minutes at room temperature, protected from light.[10][11]

-

-

Measurement:

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance readings of all standards and samples.

-

Plot a standard curve of absorbance versus nitrite concentration.

-

Determine the nitrite concentration of the samples from the linear regression of the standard curve.

-

Experimental Workflow for the Griess Assay

Role in Drug Development: The Nitric Oxide Signaling Pathway

The quantification of nitrite using this compound dihydrochloride is crucial for studying the nitric oxide (NO) signaling pathway, a key target in drug development.[3] NO is a multifunctional signaling molecule involved in a wide array of physiological processes, including vasodilation, neurotransmission, and immune responses.[3] Dysregulation of the NO pathway is implicated in various diseases, such as hypertension, atherosclerosis, and neurodegenerative disorders.[13]

The primary receptor for NO is soluble guanylate cyclase (sGC). The binding of NO to sGC activates the enzyme, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and other downstream effectors that mediate the physiological effects of NO.[2]

By measuring nitrite levels, researchers can assess the activity of nitric oxide synthases (NOS), the enzymes responsible for NO production, and evaluate the efficacy of drugs that target various components of this pathway.

Simplified Nitric Oxide Signaling Pathway

References

- 1. This compound Dihydrochloride Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - NK05 manual | DOJINDO [dojindo.com]

- 4. bowdish.ca [bowdish.ca]

- 5. This compound dihydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Griess test - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 12. media.cellsignal.com [media.cellsignal.com]

- 13. researchgate.net [researchgate.net]

- 14. Sensitive spectrophotometric determination of nitrite in human saliva and rain water and of nitrogen dioxide in the atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: N-(1-Naphthyl)ethylenediamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and applications of N-(1-Naphthyl)ethylenediamine Dihydrochloride (B599025), a critical reagent in various analytical and research contexts.

Core Physicochemical Data

This compound Dihydrochloride is an organic compound widely utilized in analytical chemistry.[1][2] It is the dihydrochloride salt of this compound, rendering it more stable and water-soluble for laboratory use.[1] The pertinent quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 259.17 g/mol | [3][4] |

| Alternate Molecular Weight | 259.18 g/mol | [1][5][6] |

| Molecular Formula | C₁₂H₁₆Cl₂N₂ | [1][3] |

| Monoisotopic Mass | 258.0690539 Da | [3] |

| Melting Point | 188-190 °C | |

| Alternate Melting Point | 194–198 °C | [1] |

| Solubility in Water | 1 to 10 mg/mL at 64°F | [5] |

| Alternate Solubility in Water | 3 g/100 ml | [1] |

| Appearance | White to light tan or gray crystalline solid or off-white powder | [3] |

| CAS Number | 1465-25-4 | [3] |

Key Application: Nitrite (B80452) and Nitrate Determination via the Griess Test

A primary application of this compound Dihydrochloride is as a component of the Griess reagent for the colorimetric quantification of nitrite (NO₂⁻).[1][7] This assay is a cornerstone for indirectly measuring nitric oxide (NO) production in biological samples, a crucial signaling molecule in numerous physiological and pathological processes.[8]

The Griess test is a two-step diazotization reaction.[7] In an acidic medium, nitrite reacts with a primary aromatic amine (commonly sulfanilamide) to form a diazonium salt. This intermediate then couples with this compound Dihydrochloride to produce a stable, pink-to-red azo dye, the absorbance of which is directly proportional to the nitrite concentration.[7][8]

Logical Workflow of the Griess Test

Caption: Logical workflow of the Griess test for nitrite quantification.

Experimental Protocol: Quantification of Nitrite Using the Griess Reagent

This protocol outlines the steps for determining nitrite concentration in aqueous samples.

1. Reagent Preparation:

-

Griess Reagent Component A (Sulfanilamide Solution): Prepare a 1% (w/v) solution of sulfanilamide in 5% phosphoric acid. This solution should be stored at 4°C and protected from light.[8]

-

Griess Reagent Component B (NED Solution): Prepare a 0.1% (w/v) solution of this compound Dihydrochloride in deionized water. Store this solution at 4°C and protect it from light.[8]

-

Nitrite Standard Stock Solution (1 mM): Dissolve 69 mg of sodium nitrite in 1 L of deionized water.

-

Nitrite Standard Curve: Create a series of dilutions from the stock solution to generate standards ranging from approximately 1 to 100 µM in the same matrix as the samples.[8]

2. Assay Procedure:

-

Add 100 µL of each standard or sample to individual wells of a 96-well microplate.

-

Prepare the working Griess reagent by mixing equal volumes of Component A and Component B immediately before use.[9]

-

Add 100 µL of the working Griess reagent to each well containing the standards and samples.[9] The solution will turn pink in the presence of nitrite.[9]

-

Incubate the plate at room temperature for 15 minutes, protected from light.[10]

-

Measure the absorbance of each well at a wavelength between 540 and 570 nm using a microplate reader.[8][10]

3. Data Analysis:

-

Subtract the absorbance of the blank (matrix without nitrite) from all standard and sample readings.[8]

-

Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

-

Determine the nitrite concentration in the unknown samples by interpolating their absorbance values on the standard curve.[8]

Nitric Oxide Signaling Pathway and its Measurement

Caption: Overview of the nitric oxide signaling pathway and its indirect measurement.

Other Applications

Beyond the Griess assay, this compound Dihydrochloride serves as a versatile coupling agent for the spectrophotometric determination of various other compounds, including aminophenols, phenylenediamines, dinitroanilines, chloroanilines, thiols, and sulfonamides.[11] It has also been employed in the synthesis of specialized chemical probes and as a reagent for the quantification of sugars in thin-layer chromatography.[11][12] Its ability to form charge transfer complexes with various acceptors further expands its utility in materials science research.[11]

References

- 1. This compound dihydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. N-1-Naphthylethylenediamine dihydrochloride | C12H16Cl2N2 | CID 15106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, dihydrochloride, 98+%, ACS reagent | Fisher Scientific [fishersci.ca]

- 5. This compound DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. ases.in [ases.in]

- 7. Griess test - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. static.igem.org [static.igem.org]

- 11. scientificlabs.ie [scientificlabs.ie]

- 12. This compound dihydrochloride as a new reagent for nanomole quantification of sugars on thin-layer plates by a mathematical calibration process - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(1-Naphthyl)ethylenediamine: A Technical Guide to its Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

N-(1-Naphthyl)ethylenediamine (NED) is a versatile organic compound that has established itself as a cornerstone reagent in various analytical applications. Its ability to form intensely colored azo dyes through a diazotization-coupling reaction makes it particularly valuable for spectrophotometric and chromatographic analyses of a wide range of compounds. This technical guide provides an in-depth review of the core analytical applications of NED, with a focus on detailed experimental protocols, quantitative data, and the underlying chemical principles.

Core Principle: The Diazotization-Coupling Reaction

The primary analytical utility of this compound lies in its role as a coupling agent in the Griess reaction. This reaction is a two-step process used for the determination of nitrite (B80452) (NO₂⁻). In the first step, under acidic conditions, a primary aromatic amine, most commonly sulfanilamide (B372717), is diazotized by nitrite to form a diazonium salt. In the second step, this highly reactive diazonium salt is coupled with this compound to produce a stable, intensely colored azo dye. The concentration of the resulting azo dye, which is directly proportional to the initial nitrite concentration, can then be quantified spectrophotometrically.

This principle can be extended to the analysis of other substances. For instance, nitrate (B79036) (NO₃⁻) can be determined after its reduction to nitrite. Similarly, compounds containing a primary aromatic amine group, such as sulfonamide drugs, can be diazotized and then coupled with NED for their quantification. Furthermore, molecules that can be chemically converted to yield nitrite, such as the drug nicorandil (B1678753), can also be analyzed using this versatile reagent.

Spectrophotometric Applications

The most widespread application of this compound is in spectrophotometric analysis, primarily for the quantification of nitrite and nitrate in various matrices, including water, biological fluids, and food samples.[1][2][3]

Determination of Nitrite and Nitrate (Griess Test)

The Griess test is a classic and widely used colorimetric method for the determination of nitrite.[2] For the analysis of nitrate, a preliminary reduction step to convert nitrate to nitrite is required.[3] This is commonly achieved by passing the sample through a cadmium-copper column.[3]

This protocol is adapted from established methods for water analysis.

1. Reagents:

-

Sulfanilamide Solution: Dissolve 5 g of sulfanilamide in a mixture of 50 mL of concentrated hydrochloric acid and 300 mL of deionized water. Dilute to 500 mL with deionized water. This solution is stable for several months when stored in a glass bottle.

-

This compound Dihydrochloride (B599025) (NED) Solution: Dissolve 0.5 g of NED dihydrochloride in 500 mL of deionized water. Store in a dark bottle and replace monthly or if a brown coloration develops.

-

Hydrochloric Acid (HCl): Concentrated.

-

Sodium Nitrite (NaNO₂) Stock Solution (e.g., 500 mg/L): Dissolve a precisely weighed amount of dried, analytical grade sodium nitrite in deionized water.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.01 to 1.0 mg/L).

2. Procedure:

-

Pipette 50 mL of the sample (or an aliquot diluted to 50 mL) into a 100 mL volumetric flask.

-

Add 1.0 mL of the sulfanilamide solution and mix well. Allow the reaction to proceed for 2 to 8 minutes.

-

Add 1.0 mL of the NED solution and mix immediately.

-

Allow color development to occur for at least 20 minutes.

-

Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 540-545 nm) using a spectrophotometer.

-

Prepare a reagent blank using deionized water instead of the sample and follow the same procedure.

-

Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

-

Determine the nitrite concentration in the sample from the calibration curve.

3. For Nitrate Determination:

-

The sample must first be passed through a cadmium reduction column to convert nitrate to nitrite. The total nitrite concentration is then determined as described above. The initial nitrite concentration of the sample (without reduction) must be subtracted to obtain the nitrate concentration.[3]

Determination of Sulfonamide Drugs

The primary aromatic amine group present in sulfonamide drugs allows for their determination using the same diazotization-coupling principle with NED.

This method is based on the reaction of sulphameter with sodium nitrite in an acidic medium, followed by coupling with this compound.

1. Reagents:

-

Sulphameter Standard Solution: Prepare a stock solution of sulphameter in a suitable solvent and dilute to working concentrations.

-

Sodium Nitrite Solution (1% w/v): Dissolve 1 g of NaNO₂ in 100 mL of deionized water.

-

Hydrochloric Acid (HCl): Use as required to maintain an acidic medium.

-

Sulfamic Acid Solution (3% w/v): Dissolve 3 g of sulfamic acid in 100 mL of deionized water. This is used to remove excess nitrite.

-

This compound (NED) Solution: Prepare a solution of NED in a suitable solvent.

2. Procedure:

-

To a series of 25 mL volumetric flasks, add increasing volumes of the sulphameter standard solution.

-

Add 3 mL of hydrochloric acid and 0.3 mL of 1% sodium nitrite solution.

-

Allow the mixture to stand for 2 minutes to ensure complete diazotization.

-

Add 1 mL of 3% sulfamic acid solution to destroy excess nitrite and let it stand for 3 minutes.

-

Add 3 mL of the N-1-(naphthyl)ethylenediamine solution and dilute to the mark with distilled water.

-

Measure the absorbance of the resulting pinkish-red azo dye at its wavelength of maximum absorbance (503 nm) against a reagent blank.

Determination of Other Pharmaceuticals

The versatility of the NED-based reaction extends to other pharmaceutical compounds that can be chemically transformed to produce a primary aromatic amine or nitrite. For example, the drug nicorandil can be quantified after the reduction of its nitrooxy group to a nitrite ion.[4]

Quantitative Data for Spectrophotometric Applications

| Analyte | Matrix | Diazotizing/Coupling Agents | λmax (nm) | Linear Range | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Limit of Detection (LOD) | Reference |

| Nitrite | Water | Dapsone / NED | Not Specified | 0.002–0.6 µg/mL | 7.2 x 10⁴ | Not Specified | [5] |

| Hydroxylamine | Acetic Acid Medium | p-Nitroaniline / NED | 545 | 0–0.32 ppm | 6.6 x 10⁴ | Not Specified | [6] |

| Sulphameter | Pharmaceutical Formulations | Sodium Nitrite / NED | 503 | 0.2–14 ppm | 5.21 x 10⁴ | Not Specified | [7] |

| Nicorandil | Pharmaceutical Formulations | Sulphanilamide / NED (after reduction of Nicorandil) | 525 | 0.4–12.0 µg/mL | 1.92 x 10⁴ | 0.05 µg/mL | [4] |

High-Performance Liquid Chromatography (HPLC) Applications

This compound can be employed as a pre-column or post-column derivatizing agent in High-Performance Liquid Chromatography (HPLC) to enhance the detection of analytes that lack a strong chromophore or fluorophore. The derivatization reaction is the same diazotization-coupling mechanism used in spectrophotometry, but the resulting azo dye is then separated and quantified by the HPLC system.

Pre-column Derivatization of Sulfonamides

A notable application in pharmaceutical analysis is the pre-column derivatization of sulfonamides for their determination by HPLC. This approach improves the resolution and selectivity of the analysis, especially in complex matrices.

An abstract of a study describes a high-performance micellar liquid chromatography method for the analysis of several sulfonamides (sodium sulphacetamide, sulphadiazine, sulphaguanidine, sulphamerazine, sulphamethizole, sulphamethoxazole, sulphanilamide, and sulphathiazole) in pharmaceutical preparations.[6] The method involves a pre-column derivatization to form the azo dyes with this compound dihydrochloride. The separation is performed using a micellar mobile phase of 0.05 M sodium dodecyl sulphate with 2.4% pentanol (B124592) at pH 7. The derivatization is carried out in a micellar medium of SDS at pH 1. This method reportedly offers good recoveries (97-104%) with relative standard deviations generally below 3%.[6] Unfortunately, the full, detailed experimental protocol from this study could not be retrieved for this guide.

Other Analytical Applications

Beyond its primary use in the analysis of nitrite, nitrate, and sulfonamides, this compound has been explored for other analytical purposes:

-

Determination of Aniline: It can be used as a coupling agent for the spectrophotometric determination of aniline, a primary aromatic amine, following its diazotization.

-

Quantification of Sugars: A solution of this compound dihydrochloride in sulfuric acid-methanol has been reported as a reagent for the quantification of sugars on thin-layer plates.

-

Flow Injection Analysis: The rapid color development of the Griess reaction makes it well-suited for automated flow injection analysis systems for the high-throughput determination of nitrite and nitrate in environmental and food samples.

Conclusion

This compound remains a vital reagent in the analytical chemist's toolkit. Its reliability, sensitivity, and the straightforward chemistry of the diazotization-coupling reaction have ensured its enduring use in a multitude of spectrophotometric and chromatographic methods. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and protocols associated with NED is essential for the accurate and precise quantification of a diverse array of analytes, from environmental contaminants to pharmaceutical compounds. The continued development of methods utilizing this versatile reagent, particularly in the realm of modern chromatographic techniques, is a testament to its lasting importance in analytical science.

References

Stability and Storage of N-(1-Naphthyl)ethylenediamine Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-(1-Naphthyl)ethylenediamine (NED), most commonly used as its dihydrochloride (B599025) salt, is a critical reagent in analytical chemistry, famed for its role as a coupling agent in the Griess test for nitrite (B80452) determination.[1][2][3] The reliability of assays employing NED is intrinsically linked to the stability of the reagent solution. This guide provides an in-depth review of the factors affecting the stability of NED solutions, recommendations for storage, and detailed experimental protocols for stability assessment.

Core Concepts of NED Stability

This compound is an aromatic amine susceptible to degradation, which can compromise its efficacy as a coupling agent and lead to inaccurate analytical results.[4][5] The primary factors influencing the stability of NED solutions are exposure to light, air (oxygen), temperature, and the pH of the solution.[4] Degradation is often visually indicated by the appearance of a pink or strong brown coloration in the solution.[6]

While many laboratory protocols advocate for the daily preparation of NED solutions to ensure maximum reactivity and assay reliability, commercially available solutions are often marketed with a shelf life of 6 to 12 months, highlighting a discrepancy that necessitates careful consideration of storage conditions and validation for specific applications.[4]

Quantitative Data on Stability and Storage

Specific quantitative kinetic data on the degradation of this compound solutions is sparse in publicly available literature. However, recommendations from various sources provide a consensus on best practices. The following tables summarize the recommended storage conditions and reported stability for both the solid compound and its solutions.

Table 1: Recommended Storage and Handling of Solid this compound Dihydrochloride

| Parameter | Recommendation | Rationale | Citations |

| Temperature | Cool, dry place (Room Temperature or Refrigerated) | Minimizes thermal degradation and moisture absorption. | |

| Light | Protect from light (Store in opaque or amber container) | The compound is light-sensitive and can undergo photodegradation. | [1][7] |

| Atmosphere | Keep container tightly sealed | The compound is hygroscopic and susceptible to oxidation. | |

| Incompatibilities | Store away from oxidizing agents, acids, acid chlorides, and acid anhydrides. | To prevent chemical reactions that would degrade the compound. |

Table 2: Stability of this compound Aqueous Solutions

| Concentration | Solvent | Storage Condition | Reported Stability | Notes | Citations |

| 0.1% (w/v) | Water | 2-8°C, protected from light | Recommended to prepare fresh daily for optimal sensitivity. | Commonly used in Griess reagent kits. | [1] |

| 1% (w/v) | Water | Not specified | Recommended to be made fresh every day for UV-VIS analysis. | Factors like temperature, UV, and air exposure are critical. | [4] |

| 0.1% (w/v) | Water | Dark bottle, refrigerated (2-8°C) | Stable for up to 4 months (reconstituted standard). | Part of a commercial Nitrite Assay Kit. | [8] |

| 0.1% (w/v) | 5% Phosphoric Acid | Not specified | As part of a mixed Griess reagent, do not store for more than 8 hours. | Stability is significantly reduced when mixed with sulfanilic acid. | [9] |

| 0.1 g in 100 mL | Water/Propylene Glycol | Not specified | Must be freshly prepared. | Used as a test solution in pharmacopeial analysis. | [10] |

| 0.5 g in 500 mL | Distilled Water | Dark bottle | Stable for 1 month, unless strong brown coloration develops. | A practical guideline for general laboratory use. | [6] |

Proposed Degradation Pathway

While a definitive, experimentally verified degradation pathway for this compound is not extensively documented, a chemically plausible mechanism involves oxidation and potential photodegradation, given its aromatic amine structure. The naphthyl ring system and the primary amine groups are susceptible to attack by atmospheric oxygen and reactive oxygen species, a process that can be accelerated by light.

The likely degradation process begins with the oxidation of the amine groups and the aromatic ring, leading to the formation of colored quinone-imine type structures and other polymerized products. This oxidation is responsible for the characteristic discoloration of aged solutions.

Caption: Proposed oxidative degradation pathway for NED solutions.

Experimental Protocols

To ensure the reliability of assays using NED, it is crucial to either use freshly prepared solutions or validate the stability of stored solutions. Below are detailed methodologies for preparing a standard NED solution and for conducting a stability-indicating analysis.

Preparation of 0.1% (w/v) NED Solution

This is a common concentration for use in the Griess assay.

Materials:

-

This compound dihydrochloride (ACS Reagent Grade)

-

High-purity, deionized water

-

Calibrated analytical balance

-

Class A volumetric flasks (e.g., 100 mL)

-

Amber glass storage bottle

Procedure:

-

Weigh out 0.100 g of this compound dihydrochloride using an analytical balance.

-

Quantitatively transfer the solid to a 100 mL volumetric flask.

-

Add approximately 80 mL of deionized water to the flask.

-

Swirl gently or sonicate briefly to dissolve the solid completely.

-

Once dissolved, bring the solution to the final volume of 100 mL with deionized water.

-

Stopper the flask and invert several times to ensure homogeneity.

-

Transfer the solution to a clean, clearly labeled amber glass bottle for storage.

-

Store the solution in a refrigerator at 2-8°C.

Protocol for a Stability-Indicating Assay

A stability-indicating method is an analytical procedure used to detect changes in the concentration of the active substance over time. For NED, this would typically involve a reverse-phase high-performance liquid chromatography (RP-HPLC) method that can separate the intact NED from its degradation products.

Objective: To determine the concentration of active NED in a solution over time under specific storage conditions (e.g., 4°C in the dark vs. 25°C with light exposure).

Workflow:

Caption: Experimental workflow for a NED solution stability study.

Hypothetical HPLC Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: Acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH 3.0) in a gradient elution.

-

Gradient: Start with a low percentage of acetonitrile and increase over time to elute more hydrophobic degradation products.

-

Flow Rate: 1.0 mL/min

-

Detection: UV spectrophotometer at a wavelength corresponding to the absorbance maximum of NED (e.g., ~320 nm).

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Procedure:

-

Method Validation: Before starting the stability study, the HPLC method should be validated for specificity. This involves subjecting a sample of NED solution to forced degradation (e.g., exposure to acid, base, peroxide, heat, and intense light) to ensure that the degradation products are well-separated from the parent NED peak.

-

Time-Zero Analysis: Immediately after preparation (t=0), analyze an aliquot of the NED solution to establish the initial concentration.

-

Stability Sampling: At each scheduled time point, retrieve a vial from each storage condition.

-

Sample Analysis: Analyze the samples by HPLC. Record the peak area of the intact NED.

-